molecular formula C17H23N5OS B12204870 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide

Cat. No.: B12204870
M. Wt: 345.5 g/mol
InChI Key: FABQPODJANPXBB-UHFFFAOYSA-N
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Description

3-[(1-Benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a synthetic organic compound characterized by a tetrazole ring substituted with a benzyl group, a sulfanyl (-S-) linker, and a propanamide moiety bearing a cyclohexyl substituent. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design.

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

3-(1-benzyltetrazol-5-yl)sulfanyl-N-cyclohexylpropanamide

InChI

InChI=1S/C17H23N5OS/c23-16(18-15-9-5-2-6-10-15)11-12-24-17-19-20-21-22(17)13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,23)

InChI Key

FABQPODJANPXBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCSC2=NN=NN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the [2+3] cycloaddition of azides with nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of tetrazole derivatives, including 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide, may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key functional groups with clinically relevant molecules, particularly Montelukast (a leukotriene receptor antagonist). Below is a comparative analysis:

Feature 3-[(1-Benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide Montelukast
Core Structure Benzyl-substituted tetrazole ring Quinoline ring with chlorinated substituent
Linker Group Sulfanyl (-S-) Sulfanyl (-S-)
Tail Substituent Cyclohexylpropanamide Cyclopropaneacetic acid
Ionizable Groups None (tetrazole as neutral heterocycle) Carboxylic acid (pKa ~4.2)
Therapeutic Indication Hypothetical: Inflammation, metabolic disorders Asthma, allergic rhinitis

Key Differences and Implications

Tetrazole vs. Tetrazoles are less acidic than carboxylic acids (as in Montelukast), which may reduce ionization at physiological pH and improve membrane permeability .

Tail Substituent Effects :

  • The cyclohexylpropanamide group introduces steric hindrance compared to Montelukast’s linear cyclopropaneacetic acid. This could influence pharmacokinetics (e.g., half-life) by slowing metabolic degradation.

Sulfanyl Linker Role :

  • Both compounds use a sulfanyl linker, which in Montelukast is critical for covalent interactions with cysteine residues in leukotriene receptors. A similar mechanism may apply here, but the benzyl-tetrazole’s bulkiness might restrict conformational flexibility .

Biological Activity

3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The tetrazole ring and the sulfanyl group are known to confer various pharmacological properties, making this compound a subject of interest in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide can be represented as follows:

C15H20N4S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{S}

This structure features a benzyl-substituted tetrazole moiety linked to a cyclohexyl propanamide, which is essential for its biological activity.

Biological Activity Overview

Research indicates that compounds with tetrazole and sulfanyl groups often exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of tetrazole compounds can possess significant anticancer properties. For instance, 3-(1H-tetrazol-5-yl)-β-carboline derivatives demonstrated IC50 values ranging from 3.3 µM to 9.6 µM against various cancer cell lines such as colorectal adenocarcinoma (HCT116 and HT29) and pancreatic adenocarcinoma (PANC-1) . This suggests that similar tetrazole-containing compounds may exhibit potent anticancer effects.

Table 1: Anticancer Activity of Related Tetrazole Compounds

CompoundCell LineIC50 (µM)
3-(1H-tetrazol-5-yl)-β-carbolineHCT1163.3
3-(1H-tetrazol-5-yl)-β-carbolineHT294.6
3-(1H-tetrazol-5-yl)-β-carbolinePANC-1<8

These findings indicate that the introduction of the tetrazole moiety can enhance the selectivity and potency of anticancer agents.

The mechanism through which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. For example, the studies on β-carboline derivatives revealed that their antiproliferative activity was associated with apoptotic cell death, highlighting a potential pathway for therapeutic intervention .

Antibacterial Activity

In addition to anticancer properties, some tetrazole derivatives have also exhibited antibacterial activity. Research on related compounds has shown effectiveness against various bacterial strains, suggesting that 3-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclohexylpropanamide may also hold potential as an antibacterial agent.

Table 2: Antibacterial Activity of Related Tetrazole Compounds

CompoundBacterial StrainActivity
3-(1H-tetrazol-5-yl)-β-carbolineE. coliActive
3-(1H-tetrazol-5-yl)-β-carbolineS. aureusActive

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of tetrazole-containing compounds. For instance, one study synthesized a series of β-carboline derivatives with varying substitutions on the tetrazole ring and evaluated their anticancer activity against multiple cell lines . The results indicated that specific modifications could significantly enhance the biological activity.

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